molecular formula C9H10BrNO2 B1268114 2-bromo-N-(4-methoxyphenyl)acetamide CAS No. 29182-87-4

2-bromo-N-(4-methoxyphenyl)acetamide

Cat. No.: B1268114
CAS No.: 29182-87-4
M. Wt: 244.08 g/mol
InChI Key: QLFJPPNMBXMPHB-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methoxyphenyl)acetamide (CAS 29182-87-4) is a brominated acetamide derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The reactive bromoacetyl group makes this compound a versatile precursor for nucleophilic substitution reactions, particularly in the synthesis of more complex molecules through the formation of carbon-heteroatom bonds . Its physical properties, estimated through computational models, include a boiling point of approximately 315.27°C to 367.21°C and a melting point of around 131.15°C . The compound is harmful by inhalation, in contact with skin, and if swallowed . Researchers should handle it with appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, and ensure all procedures are conducted in a chemical fume hood . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFJPPNMBXMPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336317
Record name 2-bromo-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29182-87-4
Record name 2-bromo-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 2 Bromo N 4 Methoxyphenyl Acetamide

Established Synthetic Pathways to 2-bromo-N-(4-methoxyphenyl)acetamide

The formation of the amide bond in this compound is typically achieved through well-established acylation reactions. These methods are valued for their reliability and straightforward execution.

Direct Acylation Strategies with Bromoacetyl Bromide and 4-Methoxyaniline

The most direct and common method for synthesizing this compound is the nucleophilic acyl substitution reaction between 4-methoxyaniline and bromoacetyl bromide. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid bromide.

This reaction is analogous to the synthesis of similar N-aryl acetamides. For instance, the preparation of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) involves the amination reaction of 4-chloroaniline and bromoacetyl bromide irejournals.com. Similarly, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide can be synthesized from 2-methoxyaniline and 4-bromophenylacetyl chloride nih.gov.

The process is typically carried out in an inert solvent, such as dichloromethane (CH2Cl2), to dissolve the reactants and facilitate the reaction. A base, commonly a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrogen bromide (HBr) byproduct that is formed, driving the reaction to completion. The reaction is often conducted at a reduced temperature, such as 0 °C (273 K), to control the exothermic nature of the reaction and minimize the formation of side products nih.gov.

Table 1: Typical Reaction Parameters for Direct Acylation

Parameter Condition Purpose
Reactant 1 4-Methoxyaniline Nucleophile
Reactant 2 Bromoacetyl Bromide Electrophile (Acylating Agent)
Solvent Dichloromethane (CH2Cl2) Provides a medium for the reaction
Base Triethylamine or Pyridine Scavenges HBr byproduct
Temperature 0 °C (273 K) Controls reaction rate and minimizes side reactions

| Duration | ~3 hours | Allows for completion of the reaction nih.gov |

After the reaction is complete, a standard workup procedure is employed. This typically involves washing the reaction mixture with a dilute acid (like HCl) to remove excess amine and base, followed by a wash with a basic solution (like NaHCO3) to remove any remaining acidic impurities. The final product is then isolated from the organic solvent, often yielding a solid that can be further purified by recrystallization nih.gov.

Alternative Routes via Acetic Anhydride Reactions

An alternative pathway to the target compound involves the use of acetic anhydride. This route is typically a two-step process. First, 4-methoxyaniline is acylated with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This reaction is a standard method for protecting amine groups and is known to proceed efficiently, often in a solvent like dichloromethane at room temperature rsc.org.

In the second step, the intermediate, N-(4-methoxyphenyl)acetamide, undergoes electrophilic aromatic substitution, specifically bromination. This step introduces the bromine atom onto the acetyl group. A similar synthetic strategy is seen in the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, which yields 2-(3-bromo-4-methoxyphenyl)acetic acid with high efficiency (84% yield) nih.gov. This demonstrates the feasibility of brominating a related scaffold. The use of acetic anhydride is also noted as a potential precursor in the synthesis of N-(2-bromo-4-methoxyphenyl)acetamide .

Exploration of Advanced Catalytic Systems for Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of acetamides and related structures, transition metal catalysis offers promising avenues.

Palladium(II) Catalysis in Related Oxidation Reactions

Palladium(II) catalysis is a powerful tool in organic synthesis, particularly for oxidation reactions. While not directly applied in the acylation step for this compound, its principles are relevant to C-N bond formation and other transformations in related molecules nih.gov. Pd(II) catalysts typically function as Lewis acids, activating a substrate for nucleophilic attack nih.gov.

A key challenge in Pd(II) catalysis is the regeneration of the active Pd(II) catalyst from the Pd(0) species formed after the product is released. This often requires a stoichiometric oxidant nih.gov. Significant progress has been made in developing systems that use molecular oxygen as the sole, environmentally benign oxidant nih.gov.

Examples of related Pd(II)-catalyzed reactions include:

Oxidative Amination: Palladium can catalyze the amination of C-H bonds, providing a direct route to form C-N bonds and construct nitrogen-containing heterocycles like carbazoles and lactams researchgate.net.

Wacker-Type Reactions: In these reactions, Pd(II) activates an alkene for nucleophilic attack by water or other nucleophiles. This fundamental process highlights the role of Pd(II) in activating molecules for bond formation nih.gov.

Aerobic Oxidation of Alcohols: Pd(II) catalysts are effective in the aerobic oxidation of alcohols, a process that involves substrate activation and subsequent β-hydride elimination nih.gov.

The study of palladium(II) complexes with acetamide ligands also contributes to the understanding of the interactions between the metal center and the amide functionality researchgate.net.

Investigations into Other Transition Metal Catalysis

Beyond palladium, a variety of other transition metals are employed to catalyze reactions relevant to the synthesis of amide-containing molecules. These metals offer different reactivity profiles and can provide alternative pathways for bond construction mdpi.com.

Copper Catalysis: Copper catalysts are widely used for C-N cross-coupling reactions. For instance, copper has been used in the enantioconvergent radical C(sp³)–N cross-coupling of alkyl halides with aromatic amines, which is a method for creating chiral amine derivatives mdpi.com.

Ruthenium and Gold Catalysis: These metals are used in a range of transformations, including olefin metathesis (ruthenium) and the activation of alkynes for nucleophilic attack (gold) mdpi.com.

Iridium Catalysis: Iridium complexes have been developed for asymmetric hydrogenation, a key method for producing chiral molecules .

The overarching principle of transition metal catalysis is the ability of the metal to coordinate with reactants, facilitate the desired transformation through a series of steps (e.g., oxidative addition, migratory insertion, reductive elimination), and then be regenerated to participate in another catalytic cycle youtube.com.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity, which is essential for both laboratory-scale synthesis and potential industrial applications. Key parameters that are typically adjusted include temperature, solvent, reaction time, and purification methods.

Table 2: Parameters for Optimization in Amide Synthesis

Parameter Influence on Reaction Optimization Strategy
Temperature Affects reaction rate and selectivity. Higher temperatures can increase speed but may lead to side products or decomposition. The acylation is often run at 0 °C to control its exothermic nature nih.gov. Careful temperature control is key.
Solvent The choice of solvent affects reactant solubility and can influence the reaction pathway. Aprotic solvents like dichloromethane are common as they dissolve reactants without interfering with the reaction nih.govrsc.org.
Stoichiometry The ratio of reactants can determine the extent of reaction and minimize unreacted starting materials. Using a slight excess of the acylating agent can help drive the reaction to completion.
Base In acylation with acid halides, the base is critical for neutralizing the acid byproduct. A non-nucleophilic organic base like triethylamine is typically used to avoid competing reactions nih.gov.
Reaction Monitoring Tracking the progress of the reaction prevents premature workup or prolonged reaction times that could lead to degradation. Thin-Layer Chromatography (TLC) is a common method for monitoring the consumption of starting materials rsc.org.

| Purification Method | The final purity of the compound depends heavily on the purification technique. | Common methods include aqueous workups with acid and base washes nih.gov, column chromatography rsc.org, and recrystallization from a suitable solvent like xylene to obtain a high-purity crystalline product nih.gov. |

By systematically adjusting these parameters, chemists can develop a robust and efficient synthesis for this compound, achieving high yields and the purity required for subsequent applications.

Solvent Selection and Reaction Medium Effects

The choice of solvent is a critical factor that influences reaction rate, yield, and environmental impact. The synthesis of this compound typically involves two key transformations: the N-acetylation of an aromatic amine (p-anisidine) and the subsequent α-bromination of the acetamide intermediate.

N-Acetylation of p-Anisidine (B42471): The selection of a reaction medium for the initial acetylation step has been explored through various methodologies, ranging from traditional organic solvents to greener alternatives.

Aqueous Media: Eco-friendly approaches utilize water as the reaction medium. In one method, amines, in the form of their hydrochloride salts, are efficiently acylated with anhydrides upon the addition of a base like sodium bicarbonate (NaHCO3) semanticscholar.orgresearchgate.net. The base liberates the free amine, which then reacts with the anhydride. A key advantage of this method is that the product often precipitates from the aqueous solution, allowing for easy isolation via filtration and avoiding the need for chromatographic purification semanticscholar.orgresearchgate.net.

Organic Solvents: Dichloromethane is a common solvent for the acylation of anilines with reagents like bromoacetyl bromide, often used in a two-phase system with an aqueous solution of a base such as potassium carbonate to neutralize the HBr byproduct irejournals.com.

Alternative and Solvent-Free Conditions: To minimize the use of hazardous organic solvents, methods using acetonitrile as both a reagent and solvent in continuous-flow systems have been developed nih.gov. Additionally, solvent-free conditions, where the amine is reacted directly with acetic anhydride, have proven effective for N-acylation orientjchem.org. Microwave-assisted synthesis using acetic acid as the acetylating agent also eliminates the need for organic solvents and hazardous reagents like acetic anhydride researchgate.net.

The effect of the solvent on the acetylation of aromatic amines can be significant. For instance, in organic solvents, electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group in p-anisidine, can facilitate the reaction semanticscholar.org.

Table 1: Comparison of Solvent Systems for N-Acetylation of Aromatic Amines

Solvent/Condition Acetylating Agent Catalyst/Base Key Findings Reference
Water Acetic Anhydride NaHCO3 Eco-friendly; product precipitates, simplifying purification. semanticscholar.orgresearchgate.net
Dichloromethane/Water Bromoacetyl Bromide K2CO3 Two-phase system for direct synthesis of α-bromo acetamides. irejournals.com
Acetonitrile (Flow) Acetonitrile Alumina Continuous-flow process; lower yield observed for 4-methoxyaniline. nih.gov
Acetic Acid (Microwave) Acetic Acid None Eliminates hazardous acetic anhydride and organic solvents; rapid reaction. researchgate.net

Bromination Step: For the subsequent bromination of the intermediate, N-(4-methoxyphenyl)acetamide, the solvent choice is crucial for controlling the reaction pathway. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS), is a common method for α-bromination. This reaction is typically performed in non-polar solvents like carbon tetrachloride. However, studies on similar reactions have shown that the solvent can also act as a participant. For example, conducting the bromination with NBS in an alcohol solvent like methanol can lead to the formation of vicinal haloether byproducts, demonstrating that the reaction medium can dominate the outcome mdpi.com.

Temperature and Pressure Control Strategies

Precise control of temperature and pressure is essential for optimizing reaction kinetics, minimizing side-product formation, and ensuring process safety.

Temperature: Reaction temperature directly influences the rate of both desired reactions and potential side reactions.

The acylation of p-anisidine with bromoacetyl bromide is an exothermic reaction that often requires cooling (e.g., an ice bath) to control the reaction rate and prevent the formation of impurities. However, some modern methods are designed to proceed efficiently at room temperature irejournals.com.

Microwave-assisted syntheses significantly shorten reaction times by rapidly heating the reaction mixture; for the acetylation of p-anisidine, conversions as high as 98% can be achieved in 12-15 minutes researchgate.net.

In continuous-flow systems, temperature is a key parameter for optimization. For the acetylation of amines using acetonitrile, an optimal temperature of 200°C was identified nih.gov.

The synthesis of p-anisidine, a key precursor, via catalytic hydrogenation of p-nitroanisole is conducted at elevated temperatures, typically between 80°C and 150°C, to achieve high conversion rates scispace.com.

Pressure: While many syntheses of acetamide derivatives are conducted at atmospheric pressure, pressure control can be a critical parameter in specific manufacturing setups.

In the continuous-flow acetylation of amines, an optimal pressure of 50 bar was found to increase the reaction conversion, while further increases in pressure had no significant effect nih.gov.

The industrial preparation of p-anisidine from p-nitroanisole utilizes hydrogen pressures ranging from 0.3 to 1 MPa scispace.com.

Stoichiometry and Reagent Concentration Optimization

The molar ratio of reactants is a fundamental parameter that must be optimized to maximize the yield of the desired product while minimizing waste and simplifying purification.

Acylating/Brominating Agents: It is common to use a slight excess of the acylating or brominating agent to ensure the complete conversion of the starting material. For the N-acetylation of amines in aqueous media, using 1.5 equivalents of acetic anhydride has been shown to be effective semanticscholar.org. In α-bromination reactions involving NBS, a stoichiometry of 1:1 or a slight excess of NBS is often employed to prevent di-bromination or other side reactions mdpi.com.

Base: In reactions that produce acidic byproducts, such as the acylation with acetyl halides, the stoichiometry of the base is critical. An adequate amount of base must be used to neutralize the acid and drive the reaction to completion.

Concentration: The concentration of reagents can affect reaction rates and thermal management. While higher concentrations can lead to faster reactions, they can also make it more difficult to control the temperature of exothermic processes. The effect of concentration on reaction outcomes has been noted as a key parameter to investigate during the optimization of continuous-flow acetylation processes nih.gov.

Table 2: Example Stoichiometry in Related Syntheses

Reaction Substrate Reagent Reagent Equiv. Key Observation Reference
N-Acetylation Amine Hydrochloride Acetic Anhydride 1.5 Effective for driving the reaction to completion in aqueous media. semanticscholar.org

Purification Techniques and Characterization of Synthetic Intermediates

Rigorous purification and characterization of intermediates and the final product are essential to ensure the quality and purity required for subsequent applications.

Purification Techniques:

Crystallization/Precipitation: This is a primary method for purifying solid compounds. moravek.com The final product, this compound, and its precursor, N-(4-methoxyphenyl)acetamide, are solids that can often be purified by recrystallization from suitable solvents like ethanol or ethanol-water mixtures researchgate.net. As noted, products synthesized in aqueous media may precipitate directly, allowing for simple isolation by filtration semanticscholar.orgresearchgate.netmoravek.com.

Distillation: The starting material, p-anisidine, is susceptible to aerial oxidation, which causes it to darken researchgate.net. Distillation under reduced pressure is considered the most effective method for its purification to obtain a colorless solid researchgate.net.

Chromatography: When crystallization is ineffective or high levels of impurities are present, chromatography is the method of choice moravek.com. Column chromatography over silica gel is frequently used to purify reaction products and intermediates in acetamide synthesis nih.govmdpi.com. Techniques like High-Performance Liquid Chromatography (HPLC) are indispensable for both analysis and purification in the pharmaceutical industry moravek.comchromatographyonline.com.

Extraction: Liquid-liquid extraction is a standard workup procedure to separate the desired product from inorganic salts and water-soluble impurities chromatographyonline.com.

Characterization of Intermediates: The primary intermediate in the synthesis is N-(4-methoxyphenyl)acetamide. The structure and purity of this compound, along with the final product, are confirmed using a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the molecular structure of the synthesized compounds, confirming the presence of key functional groups and the substitution pattern on the aromatic ring irejournals.commdpi.com.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compounds and to support the structural assignment irejournals.comarborpharmchem.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group arborpharmchem.com.

Melting Point: The melting point is a crucial physical property used to assess the purity of the synthesized solid compounds.

Considerations for Industrial-Scale Production of Acetamide Derivatives

Scaling up the synthesis of acetamide derivatives like this compound from the laboratory bench to industrial production introduces a new set of challenges related to safety, cost, efficiency, and environmental impact.

Process Safety and Thermal Management: Reactions that are easily controlled on a small scale can become hazardous on a large scale. The heat generated during exothermic acylation reactions must be effectively managed to prevent thermal runaways. This requires specialized reactors with efficient cooling systems.

Cost-Effectiveness: The cost of raw materials, solvents, and catalysts is a major factor in industrial production. Processes that utilize inexpensive and recyclable materials are preferred scispace.com. A significant portion of production costs can arise from downstream processing and purification, making efficient, non-chromatographic purification methods like crystallization highly desirable pharmacompass.com.

Green Chemistry and Waste Reduction: There is increasing emphasis on developing environmentally benign manufacturing processes. This involves using less hazardous solvents (e.g., water), minimizing waste, and using catalysts that can be recovered and reused researchgate.netscispace.com. Atom-economical reactions are also a key consideration.

Regulatory Compliance: The production of chemical intermediates, particularly those for pharmaceutical use, must adhere to strict regulatory standards for purity and quality control chromatographyonline.com. This necessitates well-documented and validated analytical methods for tracking impurities and ensuring batch-to-batch consistency.

Chemical Reactivity and Mechanistic Insights of 2 Bromo N 4 Methoxyphenyl Acetamide

Nucleophilic Substitution Reactions Involving the Bromine Atom

The presence of a bromine atom on the carbon adjacent (alpha) to the amide carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the bromide ion, which is an effective leaving group. This reactivity is characteristic of α-haloacetamides and is the foundation for many of their synthetic applications.

Reaction with Amines and Thiols

2-bromo-N-(4-methoxyphenyl)acetamide readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles, most notably amines and thiols. The reaction involves the attack of the nucleophilic amine or thiol on the α-carbon, leading to the formation of a new carbon-nitrogen or carbon-sulfur bond and the expulsion of the bromide ion.

Thiol-reactive probes, for example, frequently employ the bromo- or iodoacetamide (B48618) functional group to specifically label cysteine residues in proteins and peptides. researchgate.net The sulfur atom of the cysteine thiol is a potent nucleophile that efficiently displaces the bromide to form a stable thioether linkage. researchgate.net Similarly, primary and secondary amines react to yield the corresponding N-substituted glycine (B1666218) amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Product Class Reaction Conditions
Primary/Secondary Amine (R¹R²NH) N-substituted glycinamide Aprotic solvent, often with a non-nucleophilic base (e.g., triethylamine, K₂CO₃)

Derivatization to Form Heterocyclic Systems

The electrophilic nature of the α-bromoacetyl moiety makes this compound a valuable precursor for the synthesis of various heterocyclic systems. These reactions often involve a sequence of nucleophilic substitution followed by an intramolecular cyclization/condensation step.

A classic example of this utility is in the Hantzsch thiazole (B1198619) synthesis. In this reaction, an α-haloamide like this compound reacts with a thiourea (B124793) or thioamide derivative. The initial step is the S-alkylation of the thioamide sulfur on the electrophilic α-carbon. The resulting intermediate then undergoes an acid-catalyzed cyclization and dehydration to furnish a 2-aminothiazole (B372263) derivative. This strategy provides a direct route to highly functionalized heterocyclic scaffolds.

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group (-OCH₃) attached to the para-position of the phenyl ring is generally stable. However, it influences the reactivity of the aromatic ring and can itself undergo specific reactions under certain oxidative or metabolic conditions.

Oxidation Pathways of the Methoxy Group

The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions (relative to the methoxy group). Under oxidative conditions, the reactivity is often centered on the activated ring or the other substituent, the acetamido group.

Studies on analogous compounds like p-anisidine (B42471) (4-methoxyaniline) and N-(4-methoxy-2-methyl)acetamide show that oxidation can lead to several outcomes. Electrochemical oxidation of p-anisidine can result in the formation of polymers (poly(p-anisidine)). researchgate.netrsc.org In the presence of potent biological oxidants like peroxynitrite, the activated ring of N-(4-methoxy-2-methyl)acetamide undergoes nitration at the position ortho to the methoxy group, a reaction consistent with electrophilic aromatic substitution. nih.gov This highlights that while the methoxy group directs reactivity, it does not typically undergo oxidation itself under these conditions.

Demethylation Reactions

The cleavage of the methyl group from the phenolic oxygen (O-demethylation) is a significant reaction, particularly in the context of metabolism. Studies on the closely related compound methacetin (N-(4-methoxyphenyl)acetamide) show that it can undergo oxidative O-demethylation in vivo. iucr.org This biotransformation is a crucial metabolic pathway for many alkoxy-containing xenobiotics. iucr.org

Chemically, the demethylation of aryl methyl ethers like the methoxy group in this compound is possible but generally requires harsh conditions. Reagents such as strong protic acids (e.g., HBr) or potent Lewis acids (e.g., boron tribromide, BBr₃) are typically employed to effect the cleavage of the stable aryl-O bond, converting the methoxy group into a hydroxyl group. General reviews on the N-demethylation of alkaloids also discuss reagents that can sometimes be applied to O-demethylation. researchgate.net

Amide Bond Reactivity and Stability

The amide bond is a cornerstone of peptide and protein chemistry and is known for its exceptional stability. This stability arises from the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a significant double-bond character to the C-N bond and makes it planar.

The amide bond in this compound is robust and resistant to cleavage under mild conditions. nsf.gov In the solid state, the stability is further enhanced by intermolecular hydrogen bonds, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor, creating stable chains and networks. researchgate.netnih.gov

Hydrolysis of the amide bond to yield p-anisidine and bromoacetic acid requires forcing conditions, such as prolonged heating under strongly acidic or basic conditions. Research on the analogous compound 2-bromo-4,5-dimethylacetanilide demonstrates that amide hydrolysis can be achieved by refluxing in a strong base like 3 M sodium hydroxide (B78521). chemspider.com This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the amide carbonyl carbon, leading to the eventual cleavage of the C-N bond.

Table 2: Conditions for Amide Bond Hydrolysis

Reagent Conditions Products Reference Analogy
Aqueous NaOH (3 M) Reflux (heating to boiling) p-Anisidine, Sodium bromoacetate, Water chemspider.com

Comprehensive Kinetic Studies and Reaction Mechanism Elucidation for Analogues

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous α-haloacetamides has been a subject of investigation. The primary reaction mechanism for these compounds involves nucleophilic substitution at the α-carbon.

The reaction of 2-bromo-N-arylacetamides with nucleophiles generally proceeds via an S(_N)2 mechanism. The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring. For instance, in the case of this compound, the electron-donating methoxy group (-OCH(_3)) on the phenyl ring can subtly influence the electrophilicity of the carbonyl carbon and the adjacent α-carbon.

Kinetic studies on the reactions of similar α-halo compounds, such as 2-bromo-2-methylbutane (B1582447) with a nucleophile like hydroxide, demonstrate the step-wise nature of substitution reactions, often proceeding through the formation of a carbocation intermediate in an S(_N)1 pathway. askfilo.com However, for primary halides like the one in this compound, a concerted S(_N)2 mechanism is more likely.

The general mechanism for the reaction of an α-bromo-N-arylacetamide with a nucleophile (Nu⁻) can be depicted as follows:

Scheme 1: General S(_N)2 reaction of this compound

In this proposed mechanism, the nucleophile attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion in a single, concerted step.

Studies on the reaction of 2-bromo-N-(p-chlorophenyl)acetamide with various amines to synthesize 2-amino-N-(p-chlorophenyl)acetamide derivatives further support the prevalence of nucleophilic substitution at the α-carbon. irejournals.com These reactions are typically carried out at room temperature, indicating a relatively low activation energy barrier for the process. irejournals.com

Pathways for the Formation of Novel Derivatives

The reactivity of the α-bromoacetyl group in this compound serves as a gateway for the synthesis of a variety of novel derivatives, most notably heterocyclic compounds like thiazoles.

One of the most prominent applications of α-haloamides is in the Hantzsch thiazole synthesis . chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In the case of this compound, it can react with thiourea or substituted thioureas to yield 2-amino-4-(N-(4-methoxyphenyl)amido)thiazole derivatives.

The mechanism of the Hantzsch thiazole synthesis is a well-established multi-step process: chemhelpasap.comnih.gov

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon of this compound, displacing the bromide ion to form an S-alkylated intermediate. nih.gov

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acetamide (B32628) moiety.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Scheme 2: Proposed Hantzsch Thiazole Synthesis using this compound

This scheme illustrates the reaction pathway starting from this compound and thiourea to form a substituted aminothiazole.

This synthetic strategy is highly versatile, allowing for the introduction of various substituents on the thiazole ring by using different substituted thioureas. nih.govresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for carrying out such condensations, often leading to higher yields in shorter reaction times. nih.gov

Besides thiazoles, other heterocyclic systems can potentially be synthesized. For example, cobalt-catalyzed cyclization reactions of α-bromo-N-phenylacetamide derivatives have been used to create quinolin-2(1H)-ones, suggesting that similar transition-metal-catalyzed pathways could be explored for this compound. nih.gov

Furthermore, simple nucleophilic substitution reactions can lead to a range of derivatives. The reaction with various amines, for instance, provides a straightforward route to N-substituted aminoacetamides. irejournals.com

Below is a table summarizing potential synthetic pathways for novel derivatives starting from this compound, based on the reactivity of analogous compounds.

Starting MaterialReagent(s)Product TypeReaction
This compoundThiourea2-Aminothiazole derivativeHantzsch Thiazole Synthesis
This compoundSubstituted ThioureasSubstituted 2-Aminothiazole derivativesHantzsch Thiazole Synthesis
This compoundPrimary/Secondary Amines2-Amino-N-(4-methoxyphenyl)acetamide derivativesNucleophilic Substitution
This compoundCarbodiimides (with Co-catalyst)Potential for Imino-isoindolinone analoguesCyclization

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The spectrum would be expected to show distinct signals corresponding to the different types of protons present in the molecule:

Amide Proton (N-H): A singlet, typically observed in the downfield region (around 8.0-9.0 ppm), the chemical shift of which can be influenced by solvent and concentration.

Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) ring will exhibit a characteristic splitting pattern. Due to the electron-donating nature of the methoxy (B1213986) group and the amide linkage, these protons would appear in the aromatic region (approximately 6.8-7.6 ppm). The specific pattern would likely be a set of doublets, reflecting the ortho and meta couplings.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, would be expected around 3.8 ppm. For instance, the methoxy protons in the related compound N-(2-methoxyphenyl)acetamide appear at 3.853 ppm. chemicalbook.com

Methylene (B1212753) Protons (-CH₂Br): A singlet corresponding to the two protons of the bromoacetyl group would be present, likely in the region of 4.0-4.4 ppm, due to the deshielding effect of the adjacent bromine atom and carbonyl group. In a similar compound, 2-bromo-4'-methoxyacetophenone, the -CH₂Br protons appear at 4.402 ppm. chemicalbook.com

A detailed analysis of coupling constants and integration values would be required to definitively assign each proton.

Similar to the proton NMR data, a specific ¹³C-NMR spectrum for 2-bromo-N-(4-methoxyphenyl)acetamide is not widely published. However, the expected chemical shifts can be inferred from its structure and comparison with related molecules.

The anticipated signals in the ¹³C-NMR spectrum are:

Carbonyl Carbon (C=O): A signal in the highly deshielded region of 164-169 ppm is characteristic of an amide carbonyl carbon. rsc.org

Aromatic Carbons: The six carbons of the phenyl ring would give rise to several signals between approximately 114 ppm and 157 ppm. The carbon attached to the oxygen of the methoxy group (C-O) would be the most downfield of the aromatic carbons, while the carbon attached to the nitrogen (C-N) would also be significantly downfield. For example, in 2-bromo-4-methoxyphenol, the aromatic carbons appear at shifts of 153.83, 146.53, 116.85, 116.33, 115.35, and 109.92 ppm. beilstein-journals.org

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon would be expected in the range of 55-56 ppm. beilstein-journals.org

Methylene Carbon (-CH₂Br): The carbon of the methylene group attached to bromine would appear in the aliphatic region, likely around 28-35 ppm, influenced by the electronegative bromine atom.

The following table summarizes the expected ¹³C-NMR chemical shifts.

Carbon Atom Expected Chemical Shift (ppm)
Carbonyl (C=O)164 - 169
Aromatic (C-O)~157
Aromatic (C-N)~131
Aromatic (C-H)114 - 122
Methoxy (-OCH₃)55 - 56
Methylene (-CH₂Br)28 - 35

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its covalent bonds. While a specific spectrum for the title compound is not available, characteristic absorption bands can be predicted. For the related compound 2-chloro-N-(2-methoxyphenyl)acetamide, characteristic bands are observed at 3375 cm⁻¹ (N-H stretching), 1671 cm⁻¹ (C=O amide stretching), 1600 cm⁻¹ (C=C aromatic stretching), and 2850 cm⁻¹ (C-H aliphatic stretching). researchgate.net

The key vibrational modes expected for this compound are detailed in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3250 - 3350
Amide (C=O)Stretching (Amide I)1660 - 1690
Amide (N-H)Bending (Amide II)1520 - 1570
Aromatic Ring (C=C)Stretching1580 - 1610 and 1450 - 1500
Ether (Ar-O-CH₃)Asymmetric C-O-C Stretching1230 - 1270
Ether (Ar-O-CH₃)Symmetric C-O-C Stretching1020 - 1075
Alkyl Halide (C-Br)Stretching500 - 600
Aromatic (C-H)Out-of-plane Bending810 - 850 (for 1,4-disubstitution)

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation pattern. The compound has a molecular formula of C₉H₁₀BrNO₂. chemicalbook.com

The calculated molecular weight is approximately 244.09 g/mol , with a monoisotopic mass of 242.98949 u. echemi.com An important characteristic in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion [M]⁺ and bromine-containing fragments, which are of nearly equal intensity (M and M+2) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.info

While a detailed fragmentation spectrum is not publicly available, the fragmentation pattern can be predicted based on established principles. libretexts.org Key fragmentation pathways would likely include:

Alpha-cleavage: Scission of the bond between the carbonyl group and the methylene group, leading to the formation of a [CH₂Br]⁺ fragment or a [M-CH₂Br]⁺ fragment.

Amide Bond Cleavage: Fission of the C-N bond, generating ions corresponding to the bromoacetyl portion and the 4-methoxyaniline portion.

Loss of Bromine: Cleavage of the C-Br bond to yield a [M-Br]⁺ ion.

McLafferty Rearrangement: This is generally less common in aromatic amides of this type.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structural Determination

A crystal structure for this compound has not been reported in the searched literature. However, the structure of the closely related compound, 2-bromo-N-(4-bromophenyl)acetamide, has been determined. researchgate.net In this analogue, the crystal structure reveals that molecules are linked into chains along the c-axis by N—H···O hydrogen bonds. The conformation of the N-H bond is anti to both the carbonyl group and the C-Br bond in the side chain. researchgate.net It is plausible that this compound would exhibit similar hydrogen bonding patterns and molecular conformations in its crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene (B151609) ring.

Hyphenated Techniques in Structural Characterization

The unequivocal structural elucidation and analysis of synthetic compounds such as this compound rely heavily on the coupling of separation and spectroscopic techniques. These hyphenated methods provide a powerful synergy, where a chromatographic system separates the analyte from a mixture, and a spectroscopic detector provides detailed structural information in real-time. The most prominent and effective of these for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. For this compound, this method involves the injection of the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. The National Institute of Standards and Technology (NIST) has documented the availability of gas chromatography data for this compound, indicating its suitability for this analytical approach. nist.govsisweb.com

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically subjected to electron ionization (EI). This high-energy ionization process results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pattern is a veritable fingerprint of the molecule, allowing for its identification.

For this compound, the key fragmentation pathways can be predicted based on its structure. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in pairs of peaks (M⁺ and M⁺+2) for all bromine-containing fragments.

Predicted GC-MS Fragmentation Data for this compound:

Fragment IonProposed StructureKey Fragmentation Pathway
[M]⁺[C₉H₁₀BrNO₂]⁺Molecular ion
[M-CH₂Br]⁺[C₈H₈NO₂]⁺Alpha-cleavage of the bromoacetyl group
[M-COCH₂Br]⁺[C₇H₈NO]⁺Cleavage of the amide bond
[C₇H₇O]⁺[CH₃OC₆H₄]⁺Fragment from the methoxyphenyl group
[C₆H₅]⁺[C₆H₅]⁺Loss of the methoxy group

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may be thermally labile or not sufficiently volatile for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods. In this technique, the compound is separated in the liquid phase on a high-performance liquid chromatography (HPLC) column before being introduced into the mass spectrometer. The mobile phase conditions, such as the solvent gradient and pH, can be optimized to achieve efficient separation. For molecules like this compound, reversed-phase HPLC is a common approach.

The interface between the LC and the MS is critical. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed as they are "soft" ionization methods that often result in a prominent protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a secondary fragmentation pattern. This provides an additional layer of structural confirmation.

Illustrative LC-MS/MS Transition Data for this compound:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
244.0/246.0123.1[BrCH₂CO]
244.0/246.0108.1[BrCH₂CONH]
123.180.1[CH₃CO]

These hyphenated techniques, by combining the separation power of chromatography with the detailed structural insights of mass spectrometry, are indispensable for the definitive identification and characterization of "this compound" in research and quality control settings. While specific, publicly available experimental spectra for this exact compound are limited, the principles of these techniques and data from structurally related molecules allow for a robust analytical approach.

Computational Chemistry and Theoretical Modeling of 2 Bromo N 4 Methoxyphenyl Acetamide

Density Functional Theory (DFT) Studies for Geometric and Electronic Structures

No published studies were found that specifically apply DFT methods to analyze the geometric and electronic structure of 2-bromo-N-(4-methoxyphenyl)acetamide.

Molecular Geometry Optimization and Conformation Analysis

There are no available research findings on the optimized molecular geometry or conformational analysis of this compound derived from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A specific Frontier Molecular Orbital (HOMO-LUMO) analysis for predicting the reactivity of this compound is not present in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

No literature could be sourced that details the Molecular Electrostatic Potential (MEP) surface of this compound to identify its electrophilic and nucleophilic sites.

Molecular Docking Simulations for Ligand-Target Interactions

There are no documented molecular docking simulations investigating the interaction of this compound with any specific biological targets. While molecular docking is a common technique to predict the binding affinity and orientation of a ligand to a protein, such studies for this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

A search for Quantitative Structure-Activity Relationship (QSAR) models that include this compound to predict its biological properties did not return any specific studies. QSAR models are developed for series of compounds to correlate their chemical structures with biological activities, but this compound does not appear in such published models.

Molecular Dynamics Simulations for Conformational Flexibility

No molecular dynamics (MD) simulations have been published that explore the conformational flexibility, stability, and dynamic behavior of this compound in a simulated environment. Such simulations provide insight into the time-dependent behavior of molecules, but this analysis has not been reported for the specified compound.

Applications in Medicinal Chemistry and Advanced Materials

Role of 2-bromo-N-(4-methoxyphenyl)acetamide as a Building Block in Drug Discovery

In the realm of drug discovery, this compound is primarily utilized as a key building block or intermediate. The presence of the α-bromo group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. This strategic positioning enables chemists to systematically modify the structure to explore structure-activity relationships (SAR) and optimize compounds for desired biological targets.

The general class of phenoxy acetamide (B32628) derivatives has been a subject of significant research, leading to compounds with a broad spectrum of pharmacological activities. researchgate.net The core acetamide structure is a common feature in many biologically active compounds. The synthesis of PROTACs (Proteolysis Targeting Chimeras), a modern therapeutic modality, relies on combining three distinct building blocks (an E3 ligase ligand, a linker, and a warhead for the target protein), highlighting the modular approach common in modern drug discovery for which intermediates like this compound are essential. mdpi.com

Design and Synthesis of Novel Therapeutic Agents Utilizing the Core Structure

The core structure of this compound has been incorporated into various novel therapeutic agents. Its derivatives have been investigated for several medicinal applications, including anticancer and analgesic activities. For instance, a series of acetamide sulphonyl analogs were designed and synthesized, with some derivatives showing notable in-vitro cytotoxic activity against human cancer cell lines like HCT-1, MCF-7, and PC-3. nih.gov

The synthesis of these agents often involves a multi-step process where the acetamide core is modified. For example, researchers have synthesized N-phenylacetamide sulphonamides, with certain derivatives exhibiting significant analgesic activity, in some cases comparable or superior to paracetamol. nih.gov Another study details the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] chemscene.comthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), a potent antidiabetic agent, which was prepared by reacting 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with 2-bromo-N-(2-bromophenyl) acetamide. nih.gov This underscores the utility of the bromo-acetamide moiety in constructing complex molecules with therapeutic potential.

The following table summarizes examples of therapeutic agents derived from related acetamide structures:

Derivative ClassTherapeutic Target/ApplicationResearch FindingCitation
Acetamide Sulphonyl AnalogsAnticancerN-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide showed remarkable anti-cancer activity on multiple tested cell lines. nih.gov
N-phenylacetamide SulphonamidesAnalgesic (Pain Relief)N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity, comparable to standard drugs. nih.gov
Benzothiazine Acetamide DerivativeAntidiabeticThe synthesized compound FA2 showed significant antidiabetic potential by inhibiting α-glucosidase and α-amylase. nih.gov
Phenoxy Acetamide DerivativesAntimicrobial / AntifungalCertain derivatives displayed good activity against gram-positive bacteria. nih.gov

Utility in the Development of Heterocyclic Compounds with Enhanced Bioactivity

The reactivity of the bromoacetyl group in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, forming the core of a vast number of drugs. By reacting the bromo-acetamide with appropriate nucleophiles, chemists can construct rings such as thiazoles, piperazines, and benzothiazines.

A notable example is the synthesis of a complex benzothiazine derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] chemscene.comthiazin-2-yl)-1-(2-bromophenyl) acetamide, which demonstrated potent activity as an antidiabetic agent. nih.gov The study found that this compound effectively inhibited α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. nih.gov Similarly, derivatives incorporating a piperazine ring, such as N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide, have been synthesized, showcasing the role of the acetamide precursor in building complex heterocyclic systems. sigmaaldrich.comuni.lu The structural analog, 2-Bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide, further illustrates the use of bromo-amide building blocks in creating bioactive thiazole (B1198619) rings. biosynth.com

Exploration as Biological Probes or Fluorescent Markers

While this compound itself is not intrinsically fluorescent, its chemical structure provides a scaffold that can be modified to create biological probes or fluorescent markers. thermofisher.com The development of such tools is a significant area of biomedical research, enabling the visualization and tracking of biological processes in real-time. mdpi.com

The core principle involves covalently attaching a fluorophore to a molecule that can interact with a specific biological target. thermofisher.com The reactive bromoacetyl group of this compound is well-suited for this purpose, as it can react with amine or thiol groups on fluorescent dyes or biomolecules. thermofisher.com For example, classes of organic molecules like oligothiophenes are used as fluorescent markers and can be derivatized with active groups like isothiocyanates or esters to label biomolecules such as DNA. mdpi.com The acetamide scaffold could potentially be functionalized with such fluorescent moieties to create probes for specific biological investigations.

Potential in Advanced Materials Science Applications

The chemical properties of this compound also suggest its potential utility in the field of materials science, particularly in the development of functional organic materials.

The core structure of this compound contains elements commonly found in disperse dyes. Specifically, the N-aryl acetamide group is a component in various dye structures. For instance, complex azo dyes have been synthesized that incorporate a bromo-dinitrophenyl group linked to a substituted methoxyphenyl acetamide moiety. epa.govepa.gov One such industrial chemical, Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- (BDAP), is used as a black dye in textiles. canada.ca These examples demonstrate that the fundamental components of this compound can be integrated into larger conjugated systems to produce colored materials.

Dye Compound NameCAS NumberMolecular FormulaApplication/RelevanceCitation
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- (BDAP)Not specifiedNot specifiedIndustrial chemical used as a black dye for textiles. canada.ca
Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[(2-cyanoethyl)-2-propen-1-ylamino]-4-methoxyphenyl]-68877-63-4C21H20BrN7O6Azo dye structure containing the bromo and methoxyphenyl acetamide components. epa.gov
Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-phenoxypropyl)amino]-4-methoxyphenyl]-26931-40-8C24H23BrN6O8A complex acetamide derivative indicating potential as a dye intermediate. epa.gov

The potential for creating colored compounds from the this compound scaffold suggests a possible role in the development of advanced optical materials. Molecules with extended π-conjugated systems, such as those found in dyes, often exhibit interesting optical properties, including non-linear optical (NLO) behavior or utility in organic light-emitting diodes (OLEDs). mdpi.com The synthesis of a methacrylate monomer from the related 2-chloro-N-(4-methoxyphenyl)acetamide highlights the potential for creating polymers from this class of compounds. researchgate.net Such polymers could be investigated for their optical properties, including their response to organic vapors, indicating potential applications in sensor technology. researchgate.net

Future Research Directions and Challenges

Development of Highly Selective and Potent Analogues of 2-bromo-N-(4-methoxyphenyl)acetamide

A primary objective for future research is the rational design and synthesis of analogues of this compound with improved potency and target selectivity. The core structure, featuring a bromoacetamide group linked to a methoxyphenyl ring, is ripe for modification. Research into related structures, such as 2-bromo-N-(4-ethoxyphenyl)acetamide, has already demonstrated that small changes, like altering the alkoxy substituent, can influence biological activity, including antibacterial and cytotoxic effects.

Systematic structural modifications could involve:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the 4-methoxyphenyl (B3050149) ring could modulate the electronic properties and binding affinities of the molecule.

Modification of the Acetamide (B32628) Linker: Altering the length or rigidity of the linker between the phenyl ring and the bromine atom may optimize interactions with biological targets.

Replacement of the Bromine Atom: Substituting the bromine with other halogens (chlorine, fluorine) or different functional groups could fine-tune reactivity and selectivity, potentially reducing off-target effects. nih.gov

The study of how substituents on both the aromatic ring and the side chain affect the crystal structure and conformation of N-aromatic amides provides a solid foundation for this work. nih.govresearchgate.net By creating a library of such analogues, researchers can establish a comprehensive structure-activity relationship (SAR) to guide the development of lead compounds with superior therapeutic profiles.

Table 1: Comparison of Structural Analogues and Potential Modifications

Compound NameStructural FeaturesPotential Research Focus
This compoundParent scaffold with a methoxy (B1213986) group at the para position.Baseline for potency and selectivity comparisons.
2-bromo-N-(4-ethoxyphenyl)acetamideFeatures an ethoxy group instead of a methoxy group. Investigate how chain length of the alkoxy group affects solubility and biological activity (e.g., antimicrobial, anticancer).
2-chloro-N-(4-methoxyphenyl)acetamideChlorine replaces bromine, altering the reactivity of the electrophilic carbon. researchgate.netEvaluate changes in reaction kinetics with biological nucleophiles and overall cytotoxicity profile. researchgate.net
2-bromo-N-(4-bromophenyl)acetamideFeatures an additional bromine on the phenyl ring. nih.govStudy the effect of dual halogenation on target binding and membrane permeability. nih.govresearchgate.net

Integration of Advanced Screening Techniques for Broader Biological Profiling

To uncover the full therapeutic potential of this compound and its derivatives, it is essential to move beyond traditional targeted assays. The integration of advanced screening techniques is a critical future direction. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific target or in a cellular model.

Furthermore, high-throughput phenotypic profiling (HTPP), such as the Cell Painting assay, offers a more holistic view of a compound's biological effects. epa.gov This image-based, multiplexed assay can reveal changes in cellular morphology across various organelles, providing an unbiased "fingerprint" of a compound's activity. By analyzing these fingerprints, researchers can infer mechanisms of action, identify potential off-target effects, and even discover novel therapeutic applications that were not initially hypothesized. Applying such techniques to a library of this compound analogues could rapidly expand our understanding of their biological impact.

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex diseases like cancer or neurodegenerative disorders often involve multiple pathological pathways. nih.gov Consequently, there is growing interest in polypharmacology—the concept of designing single chemical entities that can modulate multiple targets simultaneously. Such multi-target-directed ligands (MTDLs) can offer improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents. nih.gov

The this compound scaffold is a promising starting point for developing MTDLs. The reactive bromoacetamide moiety can form covalent bonds with specific targets, while the substituted phenyl ring can be modified to engage with a second, distinct target. Future research should focus on identifying relevant target combinations for specific diseases and rationally designing hybrid molecules. For example, one could aim to combine the cytotoxic potential of the bromoacetamide group with an moiety that inhibits a protein involved in angiogenesis or drug resistance.

Green Chemistry Approaches and Sustainable Synthetic Routes

The traditional synthesis of bromoacetamides often involves hazardous reagents and solvents. nih.govorgsyn.org A significant challenge and opportunity lie in developing more environmentally friendly and sustainable synthetic routes. This aligns with the principles of "green chemistry," which aim to reduce waste, minimize energy consumption, and use less toxic substances.

Future research in this area could explore:

Biocatalysis: The use of enzymes or whole-cell systems, such as Candida parapsilosis, has shown promise in the synthesis of related amides, offering high selectivity under mild conditions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often requiring less solvent than conventional heating methods. rsc.org

Alternative Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives (e.g., water, ethanol, or ionic liquids) would substantially improve the environmental footprint of the synthesis.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

Predictive Toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling for Derivatives

As new analogues of this compound are developed, it is crucial to assess their potential toxicity and pharmacokinetic properties early in the discovery pipeline. In silico predictive modeling provides a rapid and cost-effective means to flag compounds that are likely to fail later in development due to poor ADMET profiles.

Computational tools can now predict a wide range of properties, from basic physicochemical characteristics to complex toxicological endpoints. chemchart.com Future work should systematically apply these models to all newly designed derivatives before committing to their synthesis. This proactive approach helps to prioritize compounds with the highest chance of success and reduces reliance on extensive animal testing in the early stages.

Table 2: Key Predictive Models in Early Drug Discovery

ADMET ParameterModeling ApproachPurpose in Developing Analogues
AbsorptionQuantitative Structure-Property Relationship (QSPR) models for solubility and membrane permeability (e.g., Caco-2).To ensure analogues can be absorbed effectively into the bloodstream.
DistributionModels for plasma protein binding and blood-brain barrier penetration.To predict whether analogues will reach the desired target tissue in sufficient concentrations.
MetabolismPrediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.To identify potential drug-drug interactions and avoid the formation of toxic metabolites.
ExcretionModels predicting renal or biliary clearance pathways.To understand how the analogues and their metabolites are eliminated from the body.
ToxicityIn silico models for mutagenicity (e.g., Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. chemchart.comTo filter out compounds with a high probability of causing systemic toxicity.

Collaborative Multidisciplinary Research Initiatives

The challenges inherent in modern drug discovery, from initial synthesis to potential clinical application, are too complex for any single research group to tackle in isolation. The future development of this compound and its derivatives will depend heavily on collaborative, multidisciplinary initiatives.

These collaborations should bring together:

Synthetic and Medicinal Chemists: To design and create novel analogues. nih.gov

Cell and Molecular Biologists: To perform in vitro and in vivo assays and elucidate mechanisms of action.

Computational Scientists: To conduct molecular modeling, predictive toxicology, and analysis of large screening datasets. chemchart.com

Pharmacologists and Toxicologists: To evaluate the efficacy, safety, and pharmacokinetic profiles of lead compounds in preclinical models.

Crystallographers: To determine the three-dimensional structures of analogues bound to their targets, providing crucial insights for rational drug design. nih.govresearchgate.net

By fostering an integrated and collaborative environment, the scientific community can more effectively and efficiently unlock the therapeutic potential of this promising chemical scaffold.

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is often employed: (i) Amidation : React 4-methoxyaniline with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to form the acetamide backbone. (ii) Purification : Use column chromatography or recrystallization to isolate the product.
  • Key factors : Excess bromoacetyl bromide (1.2–1.5 eq.) and low temperatures (0–5°C) minimize side reactions like diacetylation. Yields typically range from 70–85% under optimized conditions .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical techniques :
  • NMR : 1H^1\text{H}-NMR should show a singlet at δ ~3.8 ppm (CH3_3O), a doublet for the aromatic protons (δ ~6.8–7.2 ppm), and a characteristic acetamide NH signal at δ ~8.5 ppm.
  • X-ray crystallography : Resolve crystal packing and confirm dihedral angles between the methoxyphenyl ring and acetamide group (e.g., ~66.4° observed in analogous bromophenyl derivatives) .
  • Mass spectrometry : ESI-MS should display a molecular ion peak at m/z 258 (M+H+^+) .

Q. What safety precautions are critical when handling this compound?

  • Hazard mitigation :
  • Use PPE (gloves, goggles) due to skin/eye irritation risks.
  • Work in a fume hood to avoid inhalation of dust.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic insight : The methoxy group activates the aromatic ring via resonance, increasing electron density at the para position. This enhances the leaving group ability of the bromine atom in SN2_2 reactions.
  • Experimental validation : Compare reaction rates with non-substituted analogs (e.g., 2-bromo-N-phenylacetamide) using kinetic studies. Methoxy-substituted derivatives show ~2× faster substitution with amines like n-butylamine .

Q. What crystallographic features stabilize the molecular conformation of this compound?

  • Structural analysis :
  • Intermolecular interactions : N–H···O hydrogen bonds between the acetamide NH and carbonyl oxygen of adjacent molecules form infinite chains along the [100] axis.
  • Torsional angles : The methoxyphenyl ring and acetamide group exhibit a dihedral angle of ~40–66°, minimizing steric hindrance .

Q. How can researchers resolve contradictions in reported yields for derivatives of this compound?

  • Case study : For 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)acetamide, yields vary from 54% (method B) to 82% (method C) in analogous syntheses .
  • Root cause analysis :
  • Catalyst choice : Method C uses K2_2CO3_3/KI, which facilitates better leaving group displacement than triethylamine alone.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, enhancing reaction efficiency .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives from this compound?

  • Chiral resolution :
  • Use chiral auxiliaries (e.g., L-proline) during amidation to induce asymmetry.
  • Chromatography : Chiral HPLC with cellulose-based columns can separate enantiomers (e.g., methyl 2-(2-bromoacetamido)-3-methylpentanoate, [α]D22^{22}_D = +61.1°) .

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Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(4-methoxyphenyl)acetamide

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